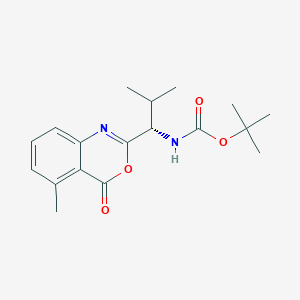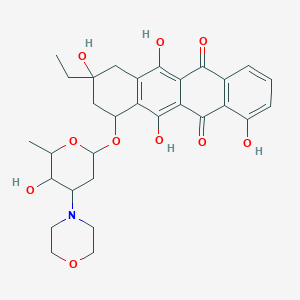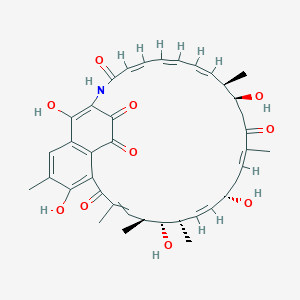
30-Hydroxy-naphthomycin C
Overview
Description
30-Hydroxy-naphthomycin C is a compound with the molecular formula C39H45NO10 . It’s a member of the naphthomycins, which are 29-membered naphthalenic ansamacrolactam antibiotics with antimicrobial and antineoplastic activities .
Synthesis Analysis
The biosynthesis of naphthomycins starts from 3-amino-5-hydroxy-benzoic acid (AHBA). A genomic region containing orthologs of these genes was identified in Streptomyces sp. CS. It was confirmed to be involved in naphthomycin biosynthesis by deletion of a large DNA fragment, resulting in abolishment of naphthomycin production .Molecular Structure Analysis
The molecular structure of this compound involves a complex assembly from seven propionate and six acetate extender units .Chemical Reactions Analysis
In the biosynthesis of naphthomycins, targeted inactivation and complementation experiments proved that the halogenase gene nat1 is responsible for the chlorination of C-30 of NATs .Scientific Research Applications
Biosynthesis and Genetic Analysis
Naphthomycins, including variants like 30-Hydroxy-naphthomycin C, are part of a group known as naphthalenic ansamacrolactam antibiotics. These compounds have shown antimicrobial and antineoplastic activities. Their biosynthesis involves a complex genetic cluster, including genes for polyketide synthase, modification, regulation, transport, and resistance. One study focused on the cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp., which could potentially lead to engineering ansamacrolactams with improved pharmaceutical properties (Wu et al., 2011).
Antibiotic Targeting of Ribosomes
Research on antibiotics targeting the ribosome, including naphthomycins, has provided insights into the mechanisms of action of these compounds. These studies have explored how modifications to antibiotic scaffolds, such as those in naphthomycins, impact their binding and inhibition of bacterial ribosomes (Sutcliffe, 2005).
Antimicrobial Activity
A series of 1,4-naphthoquinones, structurally related to naphthomycins, demonstrated significant antibacterial activity against various bacteria, including staphylococci, streptococci, and bacilli. These findings suggest the potential of naphthomycin derivatives in antibiotic therapy (Riffel et al., 2002).
Novel Drug Design Against Protozoan Parasites
Naphthoquinone derivatives, related to naphthomycins, have shown promise in drug design studies against protozoan parasites like Leishmania. This research aims to develop new therapeutic agents for leishmaniasis, a significant public health threat (Pinto et al., 2014).
Spectroscopic Characterization and Thermal Analysis
Studies involving the characterization of naphthoquinone derivatives, including their interactions with other compounds, can provide valuable information about their stability, solubility, and potential pharmaceutical applications. For instance, research on the interactions between naphthoquinone derivatives and cyclodextrins or polymers can offer insights into drug formulation strategies (Granero & Longhi, 2002).
Novel Ansamycin Derivatives
The discovery of novel ansamycins, like naphthomycin K, and the study of their biological activities, such as cytotoxicity against cancer cell lines, contribute to the ongoing search for new anticancer agents (Lu & Shen, 2007).
Future Directions
Biochemical Analysis
Biochemical Properties
Diastovaricin I plays a significant role in biochemical reactions as a glycopeptide synthesis inhibitor It interacts with various enzymes and proteins to exert its effects
Cellular Effects
Diastovaricin I exhibits antibacterial, antifungal, anticoccidial, and cytotoxic effects . It influences cell function by inhibiting glycopeptide synthesis
Molecular Mechanism
The molecular mechanism of Diastovaricin I involves its role as a glycopeptide synthesis inhibitor It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Diastovaricin I is stable for up to 12 months when stored at -20°C under desiccating conditions
properties
IUPAC Name |
4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGZUMXAOXKLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)
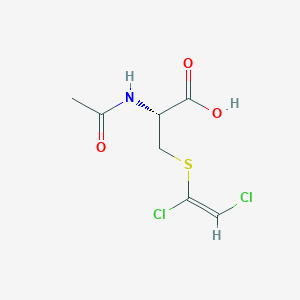
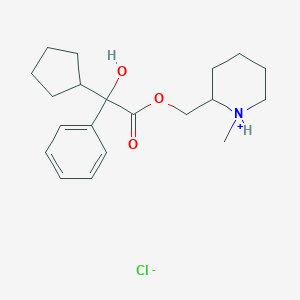
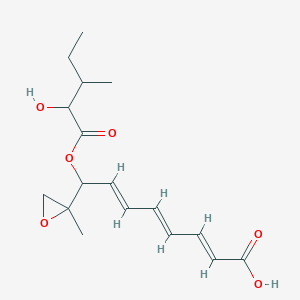

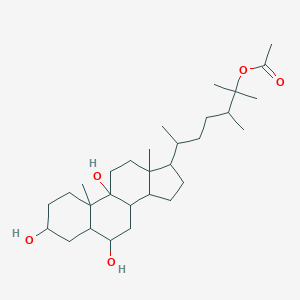
![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)

